molecular formula C14H12ClNO3 B5718241 2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid

2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid

Cat. No.: B5718241
M. Wt: 277.70 g/mol
InChI Key: WIMGPRSXTHUUQR-UHFFFAOYSA-N
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Description

2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C14H12ClNO3 It is a derivative of benzoic acid, featuring a pyrrole ring substituted with a formyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-chloro-4-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoic acid.

    Reduction: 2-chloro-4-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoic acid.

    Substitution: 2-amino-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid.

Scientific Research Applications

2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid is unique due to the presence of both a formyl group and a chlorine atom on the benzoic acid scaffold. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-8-5-10(7-17)9(2)16(8)11-3-4-12(14(18)19)13(15)6-11/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMGPRSXTHUUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)C(=O)O)Cl)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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